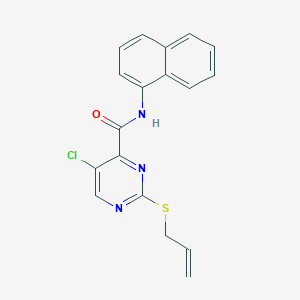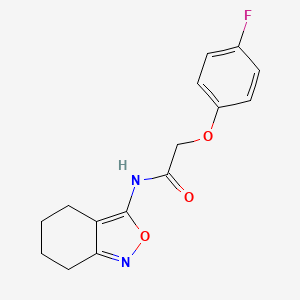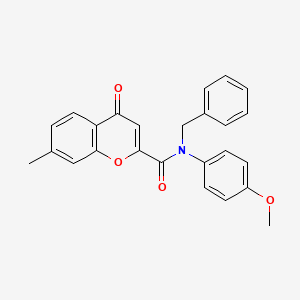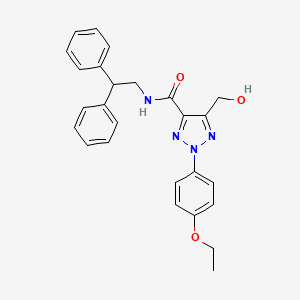![molecular formula C19H14BrN7O3 B11384195 10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11384195.png)
10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound has a fascinating structure, combining multiple aromatic rings and heterocycles. Its systematic name is quite a mouthful, but let’s break it down:
10-(4-bromophenyl): Indicates a bromine-substituted phenyl group at position 10.
8-(4-hydroxy-3-methoxyphenyl): Refers to a hydroxy and methoxy-substituted phenyl group at position 8.
2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Describes the intricate fused ring system.
Preparation Methods
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity. academic labs may synthesize it for research purposes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The bromine atom may participate in substitution reactions.
Bromine (Br₂): Used for bromination.
Hydroxide bases (e.g., NaOH): For deprotonation.
Hydride reagents (e.g., LiAlH₄): For reduction.
Major Products:: The specific products depend on reaction conditions, but potential outcomes include substituted phenols, quinones, and reduced derivatives.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers explore its reactivity and use it as a building block.
Catalysis: Investigating its potential as a catalyst or ligand.
Drug Discovery: Screening for biological activity.
Antioxidant Properties: Due to the phenolic moiety.
Bioconjugation: Linking it to biomolecules.
Materials Science:
Dyes and Pigments: Its aromatic structure suggests color properties.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate its precise mode of action.
Properties
Molecular Formula |
C19H14BrN7O3 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H14BrN7O3/c1-30-13-8-10(4-7-12(13)28)17-14-15(9-2-5-11(20)6-3-9)22-23-18(29)16(14)21-19-24-25-26-27(17)19/h2-8,17,28H,1H3,(H,23,29)(H,21,24,26) |
InChI Key |
ZSICBXXSMVJEMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11384122.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11384136.png)

![5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11384153.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea](/img/structure/B11384158.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11384160.png)
![6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11384166.png)
![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11384174.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11384194.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11384202.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384209.png)

